Cas no 252058-89-2 (2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile)

2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile 化学的及び物理的性質
名前と識別子
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- 2-[(4-METHYLPHENYL)SULFANYL]-6-PHENYLNICOTINONITRILE
- 2-[(4-methylphenyl)sulfanyl]-6-phenylpyridine-3-carbonitrile
- 6-Phenyl-2-(p-tolylthio)nicotinonitrile
- 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile
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2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646770-5mg |
6-Phenyl-2-(p-tolylthio)nicotinonitrile |
252058-89-2 | 98% | 5mg |
¥672 | 2023-04-05 | |
TRC | M141710-2.5mg |
2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile |
252058-89-2 | 2.5mg |
$ 155.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646770-1mg |
6-Phenyl-2-(p-tolylthio)nicotinonitrile |
252058-89-2 | 98% | 1mg |
¥509 | 2023-04-05 | |
A2B Chem LLC | AI69395-1g |
2-[(4-methylphenyl)sulfanyl]-6-phenylpyridine-3-carbonitrile |
252058-89-2 | >90% | 1g |
$1295.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646770-10mg |
6-Phenyl-2-(p-tolylthio)nicotinonitrile |
252058-89-2 | 98% | 10mg |
¥747 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00892711-1g |
2-[(4-Methylphenyl)sulfanyl]-6-phenylpyridine-3-carbonitrile |
252058-89-2 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
A2B Chem LLC | AI69395-5mg |
2-[(4-methylphenyl)sulfanyl]-6-phenylpyridine-3-carbonitrile |
252058-89-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI69395-1mg |
2-[(4-methylphenyl)sulfanyl]-6-phenylpyridine-3-carbonitrile |
252058-89-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
Ambeed | A877994-1g |
2-[(4-Methylphenyl)sulfanyl]-6-phenylpyridine-3-carbonitrile |
252058-89-2 | 90% | 1g |
$611.0 | 2024-04-20 | |
TRC | M141710-0.5mg |
2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile |
252058-89-2 | 0.5mg |
$ 50.00 | 2022-06-04 |
2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile 関連文献
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrileに関する追加情報
Introduction to 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile (CAS No. 252058-89-2)
2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 252058-89-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nicotinonitrile derivatives, characterized by its unique structural motif featuring a nitrile group and a sulfur atom linked to a phenyl ring. The presence of a methyl substituent on the aromatic ring enhances its electronic properties, making it a promising candidate for further exploration in drug discovery and molecular design.
The molecular structure of 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile consists of a benzene ring substituted with a methyl group at the 4-position, a sulfur atom connected to another benzene ring, and a nitrile group at the 6-position of the second benzene ring. This arrangement imparts distinct physicochemical properties, including solubility characteristics and potential interactions with biological targets. The compound’s dual functionality, combining both sulfur and nitrile groups, suggests versatile reactivity that could be exploited in synthetic chemistry and biological assays.
In recent years, there has been growing interest in nicotinonitrile derivatives due to their potential applications in treating various diseases, particularly those involving inflammation, neurodegeneration, and metabolic disorders. The sulfur-containing moiety in 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile is particularly noteworthy, as sulfur-based compounds are known for their ability to modulate enzyme activity and cellular signaling pathways. For instance, studies have shown that thiol-containing molecules can interact with redox-sensitive proteins, influencing processes such as oxidative stress regulation and apoptosis.
One of the most compelling aspects of 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have utilized similar scaffolds to develop molecules with enhanced binding affinity to specific receptors or enzymes. The nitrile group, in particular, can serve as a handle for further functionalization through reactions such as hydrolysis or reduction, allowing for the creation of novel derivatives with tailored biological activities.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile for their pharmacological potential. Molecular docking studies have revealed that this compound may exhibit inhibitory effects on certain kinases and transcription factors implicated in cancer progression. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.
The synthesis of 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile involves multi-step organic transformations that highlight the compound’s synthetic accessibility. Key steps include Suzuki-Miyaura cross-coupling reactions to form the biaryl structure, followed by thiolation and cyanation to introduce the sulfur and nitrile functionalities. These synthetic strategies align with modern green chemistry principles by minimizing waste and utilizing catalytic methods.
Evaluation of 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile in preclinical models has provided preliminary insights into its biological profile. In vitro assays indicate that the compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its interaction with microsomal enzymes suggests that it may have favorable pharmacokinetic properties, including appropriate metabolic clearance rates.
The structural features of 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile also make it relevant for studying molecular recognition processes. The aromatic rings provide hydrophobic surfaces that can interact with lipid bilayers, while the polar nitrile and sulfur groups enable hydrogen bonding or ionic interactions with polar residues on biological targets. This balance of hydrophobicity and polarity is crucial for designing molecules that can effectively penetrate biological membranes while maintaining stable binding interactions.
Future research directions for 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile include exploring its role in modulating inflammatory pathways. Given the known anti-inflammatory properties of sulfur-containing compounds, this derivative may offer therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease. Additionally, investigating its effects on mitochondrial function could provide insights into its potential applications in neuroprotective therapies.
The development of novel pharmaceuticals relies heavily on innovative molecular design principles. Compounds like 2-(4-Methylphenyl)sulfanyl-6-phenylnicotinonitrile, with their complex structural motifs and functional diversity, exemplify how careful consideration of chemical architecture can lead to discoveries with significant medical value. As research continues to uncover new biological targets and mechanisms, compounds such as this one will remain at the forefront of medicinal chemistry innovation.
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